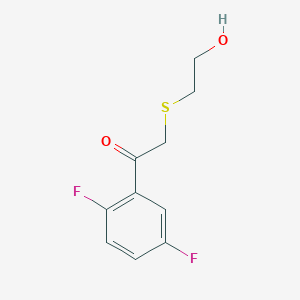

1-(2,5-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

Beschreibung

Eigenschaften

Molekularformel |

C10H10F2O2S |

|---|---|

Molekulargewicht |

232.25 g/mol |

IUPAC-Name |

1-(2,5-difluorophenyl)-2-(2-hydroxyethylsulfanyl)ethanone |

InChI |

InChI=1S/C10H10F2O2S/c11-7-1-2-9(12)8(5-7)10(14)6-15-4-3-13/h1-2,5,13H,3-4,6H2 |

InChI-Schlüssel |

PZFSSULOHQIRLF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1F)C(=O)CSCCO)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(2,5-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one generally involves the nucleophilic substitution of a halogenated acetophenone derivative with a thiol or thiolate bearing a hydroxyethyl group. The key steps typically include:

- Preparation or procurement of 2,5-difluoroacetophenone or its halogenated analog (e.g., 2-bromo-1-(2,5-difluorophenyl)ethan-1-one).

- Generation of the nucleophilic thiol or thiolate species with a hydroxyethyl substituent.

- Nucleophilic substitution reaction under controlled conditions to afford the thioether ketone.

Specific Synthetic Routes

Alkylation of Thiol with 2-Bromoacetophenone Derivative

One well-documented approach involves reacting 2-mercaptoethanol (2-hydroxyethylthiol) with 2-bromo-1-(2,5-difluorophenyl)ethan-1-one in the presence of a base such as potassium carbonate in an aprotic solvent like acetone or ethanol. The reaction proceeds via an SN2 mechanism, where the thiolate ion attacks the electrophilic α-bromo ketone carbon, displacing bromide and forming the thioether linkage.

- Reaction conditions : Stirring at room temperature to reflux for 6–12 hours.

- Solvent : Acetone or ethanol.

- Base : Potassium carbonate or sodium hydride.

- Work-up : Evaporation of solvent, washing with water, and recrystallization from ethanol.

This method is supported by analogous syntheses of related thioether ketones described in the literature, where similar halogenated acetophenone derivatives were successfully coupled with thiols to yield the target compounds with moderate to good yields (50–85%).

In Situ Generation of Thiolate and Subsequent Alkylation

An alternative method involves generating the thiolate anion in situ by treating 2-mercaptoethanol with a base such as potassium hydroxide or sodium hydride in ethanol, followed by the addition of the halogenated acetophenone derivative. This approach facilitates a more reactive nucleophile and can improve reaction rates and yields.

- Reagents : 2-mercaptoethanol, KOH or NaH, 2-bromo-1-(2,5-difluorophenyl)ethan-1-one.

- Conditions : Mild heating (40–60 °C) for 1–3 hours.

- Purification : Filtration, solvent evaporation, and recrystallization.

This method aligns with protocols used in the synthesis of thiol-containing ketones and related compounds, as reported in organic synthesis literature.

Alternative Fluorination and Functionalization Routes

While direct alkylation is the most straightforward route, some syntheses may involve stepwise fluorination of phenyl precursors followed by ketone formation and thiol substitution. For example, electrophilic fluorination of phenylacetophenone derivatives followed by nucleophilic substitution with hydroxyethylthiol could be employed, although this is less common due to the availability of fluorinated starting materials.

Reaction Monitoring and Characterization

- Spectroscopic techniques such as ^1H NMR, ^13C NMR, and ^19F NMR are essential to confirm the presence of the difluorophenyl group and the thioether linkage.

- Infrared spectroscopy (FTIR) confirms the ketone carbonyl stretch (~1670 cm⁻¹) and the hydroxyl group (~3300 cm⁻¹).

- Mass spectrometry (HRMS) confirms molecular weight and purity.

- Chromatographic methods (e.g., HPLC) may be used for purity assessment.

Data Table Summarizing Preparation Methods

| Preparation Method | Key Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation of 2-mercaptoethanol with 2-bromo-1-(2,5-difluorophenyl)ethan-1-one | 2-mercaptoethanol, K2CO3, 2-bromo ketone | Acetone/Ethanol | RT to reflux, 6–12 h | 50–85 | Simple SN2 reaction, widely used |

| In situ thiolate generation and alkylation | 2-mercaptoethanol, KOH or NaH, 2-bromo ketone | Ethanol | Mild heating 40–60 °C, 1–3 h | 60–80 | Improved nucleophile reactivity |

| Stepwise fluorination and substitution | Phenylacetophenone derivatives, fluorinating agents, thiol | Various | Multi-step, controlled conditions | Variable | Less common, more complex |

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,5-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions typically involve the use of catalysts such as Lewis acids or bases.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(2,5-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Comparison

Key Observations:

Fluorination Effects: The 2,5-difluorophenyl group is shared with Isavuconazol Intermediate-1 , suggesting resistance to oxidative metabolism compared to non-fluorinated analogs.

Bioactivity Trends : Compounds with heteroarylthio groups (e.g., pyrimidine) exhibit enzyme inhibition (AChE Ki = 22–24 nM) , while triazole-containing analogs are antifungal agents . The hydroxyethylthio group’s role in bioactivity remains unexplored but merits investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,5-difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one, and how can reaction conditions be optimized?

- Methodology : The thioether moiety can be introduced via nucleophilic substitution. For example, reacting 1-(2,5-difluorophenyl)ethan-1-one (CAS 102292-50-2, ) with 2-mercaptoethanol under basic conditions (e.g., K₂CO₃ in DMF). Purification via flash column chromatography (2.5–5% Et₂O/pentane) is effective, as demonstrated for structurally similar difluorinated ketones . Optimization should focus on temperature (40–60°C), stoichiometry (1:1.2 molar ratio of ketone to thiol), and inert atmosphere to minimize oxidation.

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation account for structural features?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl splitting and thioether linkage). The 2,5-difluorophenyl group shows distinct aromatic proton splitting (doublet of doublets) .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm.

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

- Methodology : Stability studies should include:

- Hydrolysis susceptibility : Test in aqueous buffers (pH 4–9) at 25°C/40°C. The thioether group may oxidize; use antioxidants (e.g., BHT) in storage .

- Light sensitivity : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent degradation.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally analogous difluorinated ketones?

- Methodology :

- Cross-validation : Replicate assays (e.g., cytotoxicity via MTT ) under standardized conditions (cell line, exposure time, controls).

- SAR analysis : Compare substituent effects (e.g., thioether vs. oxadiazole derivatives ) to isolate contributions of the 2-hydroxyethylthio group.

- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ variations) to identify trends in fluorine positioning and electronic effects.

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Methodology :

- Docking studies : Use software like AutoDock to simulate interactions with biological targets (e.g., DprE1 enzyme ). Focus on fluorine’s electronegativity and thioether flexibility.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability. The 2,5-difluorophenyl group’s electron-withdrawing effects may enhance ketone electrophilicity.

Q. What experimental approaches are effective for studying the compound’s solubility and formulation in drug delivery systems?

- Methodology :

- Solubility screening : Test in co-solvents (e.g., ethanol/PEG 400) using shake-flask method.

- Nanoparticle encapsulation : Use PLGA or liposomes, characterized by dynamic light scattering (DLS) for size distribution and encapsulation efficiency .

Methodological Notes

- Synthetic Challenges : Thioether oxidation to sulfoxides may occur; monitor via TLC and use reducing agents (e.g., Na₂SO₃) .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent experiments .

- Data Reproducibility : Publish full spectral data (NMR, MS) and crystallographic details (if available) to facilitate cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.